

Technical Guide: 4-(4-Bromophenyl)-4-methylpiperidine

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Compound of Interest

Compound Name: 4-(4-Bromophenyl)-4-methylpiperidine

Cat. No.: B8754263

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CAS Number: 1268005-65-7

Synonyms: **4-(4-Bromophenyl)-4-methylpiperidine**; 4-(p-Bromophenyl)-4-methylpiperidine.

Executive Summary & Significance

4-(4-Bromophenyl)-4-methylpiperidine is a high-value pharmacophore used primarily in the development of Central Nervous System (CNS) agents. It belongs to the class of 4,4-disubstituted piperidines, a structural motif found in various opioids (e.g., pethidine analogues), neurotransmitter transporter inhibitors (SSRIs/SNRIs), and sigma receptor ligands.

The compound is distinct from the more common 4-phenylpiperidine due to the quaternary carbon at position 4, which introduces significant steric bulk and restricts conformational flexibility. This "gem-disubstitution" often enhances metabolic stability and selectivity for G-protein coupled receptors (GPCRs). The para-bromine substituent serves as a versatile handle for downstream cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid library generation.

Physicochemical Properties

Property	Value
Molecular Formula	C ₁₂ H ₁₆ BrN
Molecular Weight	254.17 g/mol
Exact Mass	253.05 g/mol
Appearance	Off-white to pale yellow solid (Free base)
LogP (Predicted)	~3.15 (Lipophilic)
pKa (Predicted)	~9.5 (Basic piperidine nitrogen)
Solubility	Soluble in DMSO, DCM, Methanol; Insoluble in water.
Storage	2–8°C, Inert atmosphere (Argon/Nitrogen).

Synthesis & Manufacturing Protocols

Synthesizing the 4-methyl-4-aryl quaternary center is chemically challenging compared to simple 4-arylpiperidines. The most robust route involves the construction of the piperidine ring via a Grignard intermediate followed by a specialized alkylation to install the methyl group.

Route A: Grignard Addition & Reetz Alkylation (High Purity)

This method is preferred for laboratory-scale synthesis as it avoids the formation of "des-methyl" impurities common in other routes.

Step 1: Preparation of N-Boc-4-piperidone

- Reagents: 4-Piperidone hydrochloride, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N), DCM.
- Protocol: React 4-piperidone with Boc₂O under basic conditions to protect the amine.
- Yield: >90%.

Step 2: Grignard Addition (Formation of Tertiary Alcohol)

- Reagents: 1,4-Dibromobenzene, Magnesium turnings (or $i\text{-PrMgCl}\cdot\text{LiCl}$), THF.
- Protocol:
 - Generate (4-bromophenyl)magnesium bromide in anhydrous THF. Note: Use 1,4-dibromobenzene; the mono-Grignard forms selectively if temperature is controlled (-20°C).
 - Add N-Boc-4-piperidone dropwise at -78°C .
 - Quench with saturated NH_4Cl .
- Intermediate: N-Boc-4-(4-bromophenyl)-4-hydroxypiperidine (CAS 57988-58-6).

Step 3: Gem-Dimethylation (Reetz Alkylation)

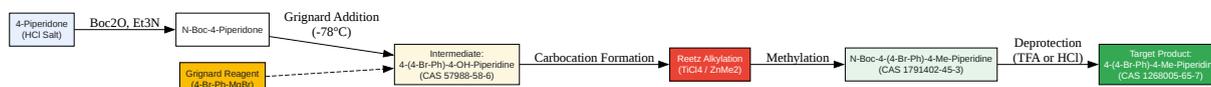
- Mechanism: Direct replacement of the tertiary hydroxyl group with a methyl group using a Lewis Acid and an organometallic methyl source.
- Reagents: Titanium Tetrachloride (TiCl_4), Dimethylzinc (ZnMe_2) or Trimethylaluminum (AlMe_3), DCM, -78°C .
- Protocol:
 - Dissolve the tertiary alcohol in anhydrous DCM under Argon.
 - Cool to -78°C . Add TiCl_4 (1.1 eq) to form the tertiary carbocation species.
 - Slowly add ZnMe_2 (or AlMe_3) (1.2 eq).
 - Allow to warm to 0°C . The nucleophilic methyl group attacks the carbocation, installing the quaternary methyl center.
- Product: N-Boc-4-(4-bromophenyl)-4-methylpiperidine (CAS 1791402-45-3).

Step 4: Deprotection

- Reagents: Trifluoroacetic acid (TFA) in DCM or HCl in Dioxane.

- Protocol: Stir the N-Boc intermediate in 20% TFA/DCM for 2 hours. Concentrate to yield the trifluoroacetate or hydrochloride salt.

Visualization: Synthesis Workflow



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Caption: Step-by-step synthesis via Reetz alkylation to install the quaternary methyl group.

Analytical Characterization

To validate the identity of CAS 1268005-65-7, ensure the following spectral signatures are present.

Technique	Expected Signature
^1H NMR (DMSO- d_6)	<p>δ 1.25 (s, 3H): Distinct singlet for the quaternary methyl group.</p> <p>δ 7.40–7.60 (m, 4H): AA'BB' system characteristic of the para-bromophenyl ring.</p> <p>δ 2.80–3.20 (m, 4H): Piperidine ring protons adjacent to nitrogen.</p>
^{13}C NMR	<p>Quaternary Carbon (~35-40 ppm): The C4 carbon bearing the methyl and phenyl groups.</p> <p>Methyl Carbon (~25-30 ppm): High field signal.</p> <p>Aromatic C-Br (~120 ppm): Characteristic ipso-carbon shift.</p>
Mass Spectrometry	<p>m/z 254/256 ($[\text{M}+\text{H}]^+$): 1:1 isotopic pattern confirming the presence of one Bromine atom.</p>

Safety & Handling (MSDS Highlights)

- GHS Classification: Warning.[1]
- Hazard Statements:
 - H302: Harmful if swallowed.
 - H315: Causes skin irritation.[1]
 - H319: Causes serious eye irritation.[1]
 - H335: May cause respiratory irritation.[1]
- Handling: The free base may be sensitive to CO₂ (carbamate formation). Store as the Hydrochloride (HCl) salt for long-term stability.
- Disposal: Halogenated organic waste. Do not mix with general organic solvents if incineration protocols differ.

References

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Sources

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